molecular formula C20H21ClN2O3 B13732193 Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- CAS No. 31189-05-6

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)-

Cat. No.: B13732193
CAS No.: 31189-05-6
M. Wt: 372.8 g/mol
InChI Key: OFTAIGNARYPKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with acetylphenoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Acetylphenoxy Intermediate: This step involves the reaction of 4-acetylphenol with an appropriate acylating agent to form the acetylphenoxy intermediate.

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chloroaniline with an appropriate acylating agent to form the chlorophenyl intermediate.

    Coupling Reaction: The final step involves the coupling of the acetylphenoxy intermediate with the chlorophenyl intermediate in the presence of a piperazine ring to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-fluorophenyl)-
  • Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-bromophenyl)-
  • Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-methylphenyl)-

Uniqueness

Piperazine, 1-((4-acetylphenoxy)acetyl)-4-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

31189-05-6

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-(4-acetylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H21ClN2O3/c1-15(24)16-2-8-19(9-3-16)26-14-20(25)23-12-10-22(11-13-23)18-6-4-17(21)5-7-18/h2-9H,10-14H2,1H3

InChI Key

OFTAIGNARYPKPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.